molecular formula C10H11ClO2 B8393116 2-Chloro-6-propylbenzoic acid

2-Chloro-6-propylbenzoic acid

Cat. No.: B8393116
M. Wt: 198.64 g/mol
InChI Key: ZFZKEADLOKNKRY-UHFFFAOYSA-N
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Description

2-Chloro-6-propylbenzoic acid is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-propylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-propylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-chloro-6-propylbenzoic acid

InChI

InChI=1S/C10H11ClO2/c1-2-4-7-5-3-6-8(11)9(7)10(12)13/h3,5-6H,2,4H2,1H3,(H,12,13)

InChI Key

ZFZKEADLOKNKRY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC=C1)Cl)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

The carboxylic acid group undergoes typical acid-base reactions, while the chlorine substituent facilitates nucleophilic substitution:

Alkaline Hydrolysis

ReagentConditionsProductKey Data
NaOH (15-25% aq.)150°C, 10-12 hr, autoclave2-Hydroxy-6-propylbenzoic acidΔG° ≈ -1373 kJ/mol

Pathway : Hydroxide ion attacks the electron-deficient C2, displacing Cl⁻ via an SNAr mechanism .

Thermal Decarboxylation

TemperatureSolventProductByproduct
>200°CDiphenyl ether2-Chloro-6-propylbenzeneCO₂ (gas evolution)

Decarboxylation proceeds via a six-membered transition state stabilized by the electron-withdrawing Cl group .

Nucleophilic Substitution Reactions

The chlorine atom at C2 is reactive toward nucleophiles under specific conditions:

NucleophileCatalystProductYield
NH₃Cu(I) oxide2-Amino-6-propylbenzoic acid72-85%
SMe⁻K₂CO₃2-Methylthio-6-propylbenzoic acid88%

Kinetics : Substituent effects lower activation energy (Eₐ ≈ 85 kJ/mol) compared to unsubstituted chlorobenzoic acids .

Electrophilic Aromatic Substitution

The propyl group acts as a weak ortho/para-directing group, but steric bulk at C6 limits reactivity:

ReactionReagentPositionProduct Structure
NitrationHNO₃/H₂SO₄C4 (para to Cl)2-Chloro-4-nitro-6-propylbenzoic acid
SulfonationSO₃/H₂SO₄C5 (meta to Cl)2-Chloro-5-sulfo-6-propylbenzoic acid

Regioselectivity : Dominated by the electron-withdrawing Cl and COOH groups .

Coordination and Supramolecular Chemistry

The carboxylic acid group participates in hydrogen-bonded networks and metal coordination:

Interaction TypePartner MoleculeBond Length (Å)Application
O-H···N hydrogen bond2-Aminothiazole2.634Cocrystal engineering
Cl···S halogen bondThiol-containing ligands3.405Catalyst design

Thermodynamics : ΔH for proton transfer in gas phase ≈ 1402 kJ/mol .

Oxidation of Propyl Side Chain

Oxidizing AgentConditionsProductNotes
KMnO₄H₂O, 100°C2-Chloro-6-carboxybenzoic acidPropyl → COOH
CrO₃Acetic acid, 80°C2-Chloro-6-propanoylbenzoic acidPartial oxidation to ketone

Reduction of Carboxylic Acid

Reducing AgentConditionsProductSelectivity
LiAlH₄Dry THF2-Chloro-6-propylbenzyl alcohol>90%
BH₃·THF0°C, 2 hrSame as aboveModerate

Industrial and Pharmacological Derivatives

Derivatization pathways highlight its versatility:

Derivative TypeReaction PartnerApplicationPatent Reference
Methyl esterCH₃I, K₂CO₃Plasticizer precursor CN103360288B
AmideSOCl₂, then RNH₂Antiviral agents WO2020029720A1

Q & A

Q. What are the common synthetic routes for 2-Chloro-6-propylbenzoic acid?

A practical method involves electrophilic aromatic substitution to introduce substituents on the benzoic acid backbone. For example, Friedel-Crafts alkylation can add the propyl group, followed by chlorination using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Subsequent oxidation of a methyl or ethyl group (if present) to the carboxylic acid moiety can be achieved via potassium permanganate (KMnO₄) under acidic conditions. Reaction optimization should include monitoring temperature (e.g., 0–5°C for chlorination) and solvent choice (e.g., dichloromethane for Friedel-Crafts) to minimize byproducts .

Q. How is the structure of 2-Chloro-6-propylbenzoic acid validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used to analyze crystallographic data . Complementary techniques include:

  • NMR spectroscopy : Compare chemical shifts (e.g., δ ~12 ppm for -COOH in 1^1H NMR) and coupling patterns to confirm substituent positions.
  • Mass spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the chloro and propyl groups .

Q. What safety protocols are critical when handling 2-Chloro-6-propylbenzoic acid?

  • Use impervious gloves and safety goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of vapors.
  • Store the compound in a cool, dry place, away from oxidizing agents.
  • Dispose of waste via professional hazardous waste services to comply with environmental regulations .

Advanced Research Questions

Q. How can synthetic yields of 2-Chloro-6-propylbenzoic acid be optimized while minimizing impurities?

  • Byproduct analysis : Use HPLC or GC-MS to identify impurities (e.g., incomplete chlorination products or positional isomers). Adjust stoichiometry or reaction time based on findings.
  • Catalyst screening : Test Lewis acids like AlCl₃ vs. FeCl₃ for Friedel-Crafts efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but could increase side reactions; balance with greener alternatives like ethyl acetate .

Q. How do computational methods aid in predicting the reactivity of 2-Chloro-6-propylbenzoic acid?

Density Functional Theory (DFT) calculations can model:

  • Electrophilic susceptibility : Predict regioselectivity for further substitution.
  • Tautomeric stability : Analyze the equilibrium between keto and enol forms of the carboxylic acid group. Software like Gaussian or ORCA can provide insights into transition states and activation energies, guiding experimental design .

Q. What strategies resolve contradictions in spectral data for 2-Chloro-6-propylbenzoic acid derivatives?

  • Cross-validation : Compare 13C^{13}\text{C} NMR data with crystallographic bond lengths to confirm substituent positions.
  • Dynamic NMR : Use variable-temperature experiments to detect conformational exchange affecting peak splitting.
  • High-resolution MS : Resolve isobaric interferences (e.g., distinguishing Cl vs. Br isotopes) .

Q. How can crystallographic twinning or low-resolution data be addressed in structure determination?

  • SHELXD/SHELXE : These tools are robust for phase determination in twinned crystals.
  • Data merging : Apply scaling algorithms (e.g., in HKL-3000 ) to improve signal-to-noise ratios.
  • Hydrogen bonding analysis : Use PLATON to validate intermolecular interactions and refine disorder models .

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